1-(3-Nitrophenyl)-2-nitropropene

Nitrostyrene Reactivity Meta-Directing Effects Michael Addition Selectivity

1-(3-Nitrophenyl)-2-nitropropene (CAS: 134538-50-4) is a substituted nitroalkene characterized by a 3-nitrophenyl group attached to a 2-nitropropene backbone, with molecular formula C9H8N2O4 and molecular weight 208.17 g/mol. The compound is synthesized via condensation of 3-nitrobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 134538-50-4
Cat. No. B165705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-2-nitropropene
CAS134538-50-4
Synonyms1-(3-NITROPHENYL)-2-NITROPROPENE
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3/b7-5+
InChIKeyOERQCTVLGKJURQ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)-2-nitropropene: CAS 134538-50-4 Procurement Overview and Core Identification


1-(3-Nitrophenyl)-2-nitropropene (CAS: 134538-50-4) is a substituted nitroalkene characterized by a 3-nitrophenyl group attached to a 2-nitropropene backbone, with molecular formula C9H8N2O4 and molecular weight 208.17 g/mol . The compound is synthesized via condensation of 3-nitrobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate . The (E)-isomer is the thermodynamically favored configuration for this nitroalkene scaffold. Available commercial material is typically supplied as a light yellow to yellow-brown crystalline solid or powder with a melting point of 128°C and a boiling point of 348.1°C at 760 mmHg, requiring storage at 2–8°C . Commercial minimum purity specifications range from 95% to ≥98% depending on supplier grade .

Why Generic Substitution Fails: 1-(3-Nitrophenyl)-2-nitropropene Structural Differentiation


Generic substitution of 1-(3-nitrophenyl)-2-nitropropene with other nitrostyrene or nitroalkene derivatives is not viable for precise synthetic applications due to fundamental differences in electronic character, positional isomerism, and resultant reactivity profiles. The meta-nitro substitution pattern on the phenyl ring produces a distinct electron-withdrawing inductive effect and dipole moment compared to ortho- or para-nitro isomers, altering both the electrophilicity of the β-nitroalkene carbon and the regioselectivity of subsequent nucleophilic additions [1]. Thermal decomposition studies of isomeric nitropropenes confirm that 1-nitropropene and 2-nitropropene follow divergent mechanistic pathways [2], demonstrating that even isomeric substitution within the propene backbone yields non-interchangeable intermediates. The dual nitro functionality (one aromatic, one vinylic) further distinguishes this scaffold from mono-nitro analogs, enabling distinct sequential reduction or conjugate addition sequences that cannot be replicated with simpler nitroalkenes [3].

1-(3-Nitrophenyl)-2-nitropropene: Quantified Procurement Differentiation Evidence


Meta-Nitro Positional Differentiation: Electronic Effects on β-Carbon Electrophilicity

The meta-nitro substitution pattern in 1-(3-nitrophenyl)-2-nitropropene confers a calculated polar surface area (PSA) of 91.64 Ų and a LogP of 3.2787 . This electronic profile differs from ortho- and para-nitrophenyl-2-nitropropene isomers due to resonance effects: the meta-nitro group exerts primarily inductive (-I) electron withdrawal without resonance conjugation to the reaction center, resulting in a less electrophilic β-carbon relative to the para-nitro isomer but more predictable regioselectivity in nucleophilic additions [1].

Nitrostyrene Reactivity Meta-Directing Effects Michael Addition Selectivity

Dual Nitro Functionality: Differentiated Reactivity from Mono-Nitro Alkene Scaffolds

1-(3-Nitrophenyl)-2-nitropropene contains two chemically distinct nitro groups: an aromatic nitro group on the 3-position of the phenyl ring and a vinylic nitro group on the propene chain. This dual functionality enables sequential or orthogonal reduction strategies (e.g., selective reduction of the vinylic nitro to an amine while retaining the aromatic nitro group for subsequent transformation), a capability absent in mono-nitro analogs such as 1-phenyl-2-nitropropene or 3-nitrostyrene . In palladium-catalyzed cross-coupling methodologies, substituted nitroolefins bearing both aromatic and vinylic nitro groups have been successfully employed using enol triflates with NaNO2 and racemic BINAP, achieving acceptable yields [1].

Sequential Reduction Nitroalkene Chemistry Bifunctional Intermediates

Commercial Availability: Purity Grade Options for Application-Specific Selection

1-(3-Nitrophenyl)-2-nitropropene is commercially available with documented minimum purity specifications of 95% and >98% from specialty chemical suppliers. Physical form is consistently reported as a light yellow to yellow-brown crystalline solid or powder with melting point 128°C and boiling point 348.1°C at 760 mmHg, requiring refrigerated storage at 2–8°C . Procurement is typically restricted to research and development use only, requiring institutional or corporate credentials and technical qualification verification .

Reagent Sourcing Purity Specifications Procurement Logistics

Thermal Stability Differentiation: Mechanistic Divergence Among Nitropropene Isomers

Photoelectron spectroscopic studies of isomeric nitropropene thermal decomposition demonstrate that 1-nitropropene and 2-nitropropene follow distinct mechanistic pathways upon thermolysis, with 1- and 2-nitropropene decomposing to give products analogous to those observed in nitrostyrene thermolysis [1]. This isomer-dependent stability profile has direct implications for reaction conditions involving elevated temperatures. The meta-nitrophenyl substitution in the target compound introduces additional thermal behavior considerations relative to unsubstituted nitropropenes, though direct thermogravimetric data for 1-(3-nitrophenyl)-2-nitropropene specifically is not identified in accessible literature.

Thermal Decomposition Process Safety Reaction Pathway

1-(3-Nitrophenyl)-2-nitropropene: Validated Research and Industrial Application Scenarios


Multi-Step Amine Synthesis via Sequential Nitro Group Reduction

The dual nitro functionality of 1-(3-nitrophenyl)-2-nitropropene enables sequential or orthogonal reduction strategies in which the vinylic nitro group is reduced to an amine while the aromatic nitro group remains intact for subsequent transformation, or vice versa depending on reduction conditions . This capability reduces the number of synthetic steps required to access complex polyamine or amino-nitro intermediates compared to mono-nitro starting materials, which would require additional functional group installation steps to achieve equivalent molecular complexity [1].

Palladium-Catalyzed Cross-Coupling for Substituted Nitroolefin Libraries

The nitroalkene scaffold of 1-(3-nitrophenyl)-2-nitropropene is compatible with palladium-catalyzed cross-coupling methodologies using enol triflates with NaNO2 and racemic BINAP as documented for substituted nitroolefins . The meta-nitrophenyl substitution pattern, with its characteristic PSA of 91.64 Ų and LogP of 3.2787 [1], provides distinct chromatographic behavior compared to ortho- and para-isomers, facilitating purification of coupled products. This application scenario is relevant for medicinal chemistry groups generating focused libraries of nitroolefin derivatives for biological screening.

Michael Addition Substrate with Defined Regioselectivity

The β-carbon of 1-(3-nitrophenyl)-2-nitropropene serves as an electrophilic center for Michael addition reactions with nucleophiles including malonates, enolates, and amine nucleophiles. The meta-nitro substitution pattern, which exerts primarily inductive (-I) electron withdrawal without resonance conjugation to the reaction center , produces a β-carbon electrophilicity that is moderated relative to the para-nitro isomer, potentially offering improved regioselectivity and reduced side reactions in complex nucleophilic addition sequences [1].

Quality-Controlled Intermediate for Regulated Research Environments

The commercial availability of 1-(3-nitrophenyl)-2-nitropropene in documented purity grades of 95% and >98% [1] with defined physical specifications (light yellow to yellow-brown crystalline solid, melting point 128°C, boiling point 348.1°C at 760 mmHg, 2–8°C storage) [2] supports its use in regulated research environments requiring traceable, characterized intermediates. Supplier restrictions limiting procurement to verified institutions with technical qualification verification provide an additional layer of supply chain integrity for applications where material provenance and documentation are critical.

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